(4-Mercapto-3-nitrophenyl)methanol

Description

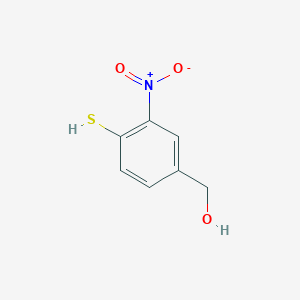

(4-Mercapto-3-nitrophenyl)methanol is a substituted benzyl alcohol derivative featuring a benzene ring with three functional groups: a mercapto (-SH) group at the para position (C4), a nitro (-NO₂) group at the meta position (C3), and a hydroxymethyl (-CH₂OH) group at the ipso position (C1) (Fig. 1). This compound combines electron-withdrawing (nitro) and sulfur-containing (mercapto) groups, which influence its electronic properties, solubility, and reactivity. Applications may include roles in organic synthesis, coordination chemistry, or material science, leveraging the thiol group’s affinity for metal surfaces or disulfide bond formation.

Properties

Molecular Formula |

C7H7NO3S |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

(3-nitro-4-sulfanylphenyl)methanol |

InChI |

InChI=1S/C7H7NO3S/c9-4-5-1-2-7(12)6(3-5)8(10)11/h1-3,9,12H,4H2 |

InChI Key |

RYXLFQMIARKENO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Mercapto-3-nitrophenyl)methanol typically involves the introduction of the mercapto and nitro groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 4-nitrophenylmethanol with thiourea in the presence of a base, such as sodium hydroxide, to introduce the mercapto group. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of (4-Mercapto-3-nitrophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Mercapto-3-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Aminophenylmethanol derivatives.

Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

(4-Mercapto-3-nitrophenyl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Mercapto-3-nitrophenyl)methanol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

The substitution pattern and functional groups critically define the molecular geometry and intermolecular interactions of aromatic alcohols. Below is a comparative analysis of three related compounds:

Key Observations :

- Nitro Group Orientation: In (4-nitrophenyl)methanol, the nitro group is nearly coplanar with the ring, optimizing resonance stabilization . For the mercapto analog, similar planarity is expected, but steric effects from the -SH group may slightly distort the geometry.

- Electronic Effects: The nitro group deactivates the ring, but the mercapto group’s electron-donating resonance (if deprotonated) may counterbalance this effect, unlike the fluorine atom in (4-fluoro-3-nitrophenyl)methanol, which is purely electron-withdrawing .

Physicochemical Properties

Notes:

- The mercapto compound’s lower melting point (vs. 4-nitro analog) is inferred due to weaker intermolecular forces.

- Thiol oxidation to disulfides may occur, complicating isolation .

Reactivity Insights :

- The mercapto compound’s -SH group enables unique reactivity, such as disulfide bond formation or participation in metal-catalyzed cross-couplings, absent in the hydroxyl- or fluorine-containing analogs.

- The 3-nitro substituent in all compounds directs electrophiles to the ortho/para positions, but steric hindrance from -SH or -F may alter regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.